Home > Products > Screening Compounds P85499 > 4(3H)-Quinazolinone, 3-(4-methoxyphenyl)-2-phenyl-
4(3H)-Quinazolinone, 3-(4-methoxyphenyl)-2-phenyl- - 37856-17-0

4(3H)-Quinazolinone, 3-(4-methoxyphenyl)-2-phenyl-

Catalog Number: EVT-10998760
CAS Number: 37856-17-0
Molecular Formula: C21H16N2O2
Molecular Weight: 328.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4(3H)-Quinazolinone, 3-(4-methoxyphenyl)-2-phenyl- is a compound belonging to the quinazolinone family, which is characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring. Quinazolinones are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The specific compound in question features a methoxy group at the para position of the phenyl ring, which may influence its pharmacological profile.

Source

This compound can be synthesized via various methods reported in the literature, particularly focusing on reactions involving 2-amino-N-methoxybenzamides and aldehydes. The synthesis methodologies often utilize acid-promoted cyclocondensation techniques or other catalytic approaches to achieve high yields of the desired quinazolinone derivatives .

Classification

4(3H)-Quinazolinone, 3-(4-methoxyphenyl)-2-phenyl- is classified as an organic heterocyclic compound. It falls under the category of quinazolinones, which are recognized for their potential therapeutic applications in treating various diseases.

Synthesis Analysis

Methods

The synthesis of 4(3H)-quinazolinones typically involves multiple steps. A common approach includes:

  1. Formation of 2-Aminobenzamide: Starting with isatoic anhydride or related compounds, which are reacted with amines to yield 2-aminobenzamides.
  2. Cyclocondensation: The 2-aminobenzamide is then reacted with an aldehyde under acidic conditions to promote cyclization and form the quinazolinone structure.
  3. Final Modifications: Further modifications can be introduced by reacting the intermediate with various substituents, such as methoxy groups, to achieve the final product .

Technical Details

The reaction conditions often include heating in solvents like acetic acid or dimethylformamide, sometimes employing catalysts such as copper salts to enhance yields and selectivity. The progress of reactions can be monitored using techniques like thin-layer chromatography (TLC) and the final products are typically characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Molecular Structure Analysis

Structure

The molecular structure of 4(3H)-quinazolinone, 3-(4-methoxyphenyl)-2-phenyl- consists of a quinazolinone core with specific substituents that influence its chemical behavior:

  • Quinazolinone Core: A bicyclic structure composed of a benzene ring fused to a pyrimidine ring.
  • Substituents: A methoxy group (-OCH₃) at the para position relative to another phenyl group enhances its lipophilicity and potentially its biological activity.

Data

The molecular formula for this compound is C16H15N2OC_{16}H_{15}N_2O, with a molecular weight of approximately 253.30 g/mol. The structural representation can be visualized through computational modeling or drawing software that illustrates bond angles and spatial arrangements .

Chemical Reactions Analysis

Reactions

4(3H)-quinazolinone derivatives participate in various chemical reactions due to their electrophilic nature:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups can facilitate nucleophilic attack at specific sites on the quinazolinone ring.
  2. Condensation Reactions: These compounds can undergo condensation with amines or other nucleophiles to form more complex structures.
  3. Biological Interactions: In biological settings, these compounds have been shown to interact with various enzymes and receptors, demonstrating their potential as drug candidates .

Technical Details

The reactivity of these compounds can be influenced by the nature of substituents on the phenyl rings. For instance, electron-donating groups like methoxy enhance nucleophilicity, while electron-withdrawing groups may stabilize certain reaction intermediates .

Mechanism of Action

Process

The mechanism of action for compounds like 4(3H)-quinazolinone involves their interaction with biological targets:

  1. Enzyme Inhibition: Many quinazolinones act as inhibitors for enzymes such as poly(ADP-ribose) polymerase and bromodomain proteins.
  2. Binding Affinity: The binding interactions often involve hydrogen bonding between functional groups on the quinazolinone and amino acid residues in target proteins.

Data

Studies have shown that modifications on the quinazolinone scaffold can significantly affect binding affinity and specificity towards targets involved in cancer progression and inflammation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a light yellow solid.
  • Melting Point: Melting points for similar compounds often range from 160°C to 240°C depending on substituents.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant data from spectroscopic analyses (NMR, IR) confirm the presence of characteristic functional groups associated with quinazolinones .

Applications

Scientific Uses

4(3H)-quinazolinone derivatives have several applications in scientific research:

  1. Pharmaceutical Development: Investigated as potential leads for new drugs targeting cancer and bacterial infections due to their bioactive properties.
  2. Biological Studies: Used in studies examining enzyme inhibition mechanisms and cellular pathways involved in disease processes.
  3. Material Science: Explored for use in developing advanced materials due to their unique chemical properties .
Introduction to Quinazolinone Pharmacophores

Structural Taxonomy of 3,2-Disubstituted Quinazolin-4(3H)-one Derivatives

The molecular architecture of 3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one (C~21~H~16~N~2~O~2~) establishes critical structure-activity relationship foundations. Positional isomerism and electronic distribution patterns dictate its pharmacodynamic behavior:

Table 1: Molecular Attributes of 3-(4-Methoxyphenyl)-2-phenylquinazolin-4(3H)-one

AttributeSpecificationStructural Significance
Core StructureQuinazolin-4(3H)-one fused ring systemPlanar configuration enabling DNA intercalation
Position 2 SubstituentPhenyl groupHydrophobic pocket interaction domain
Position 3 Substituent4-Methoxyphenyl groupElectron-donating capacity enhancing DNA binding
Molecular FormulaC~21~H~16~N~2~O~2~Molecular weight: 328.37 g/mol
Hydrogen Bond Acceptors4 (2 ring nitrogens, 2 carbonyl oxygens)Biomolecular recognition sites
Torsional FlexibilityRestricted rotation at C2-N3 and C3-N bondsConformational constraint for target complementarity

Crystallographic analyses reveal non-coplanar orientation between the 2-phenyl and 4-methoxyphenyl groups relative to the quinazolinone plane, with dihedral angles measuring 42.5° and 38.7° respectively. This orthogonal disposition creates a three-dimensional topology essential for binding asymmetric enzyme pockets. The methoxy group adopts an almost coplanar arrangement with its attached phenyl ring (torsion angle < 5°), maximizing resonance effects and enhancing electron donation to the quinazolinone core. The carbonyl at C4 and N1 positions serve as hydrogen bond acceptors, while the N3-H functions as a hydrogen bond donor in unsubstituted analogues, though this proton is replaced by the 4-methoxyphenyl group in the specific compound under discussion [1] [6] [10].

Synthetic accessibility follows well-established routes:

  • Conventional Route: Cyclocondensation of 2-aminobenzamide with benzaldehyde derivatives yields 2-substituted quinazolinones, followed by N-alkylation at N3 using 4-methoxybenzyl chloride/bromide
  • One-Pot Method: Iodine-catalyzed cyclization of 2-aminobenzamide with benzaldehyde and subsequent in situ N-arylation with 4-methoxyphenylboronic acid under Suzuki conditions
  • Multicomponent Approach: Phosphorus oxychloride-mediated cyclization followed by nucleophilic displacement with 4-methoxyaniline [3] [8]

Significance of 4-Methoxyphenyl and Phenyl Motieties in Bioactive Scaffolds

The strategic incorporation of ortho-disubstituted phenyl groups at positions 2 and 3 creates synergistic pharmacophoric elements that dramatically enhance target affinity and selectivity:

  • 2-Phenyl Group:
  • Creates extensive hydrophobic interfaces with enzyme subsites (e.g., ATP-binding pockets of kinases)
  • Contributes π-stacking interactions with tyrosine/phenylalanine residues (e.g., Phe1043 in VEGFR2)
  • Enhances membrane permeability through logP optimization (measured logP = 3.72 ± 0.15)
  • Resists metabolic deactivation at the ortho-position compared to smaller alkyl substituents

  • 3-(4-Methoxyphenyl) Group:

  • Methoxy group donates electrons (+R effect) to the phenyl ring, increasing electron density at C3 by 18% (Hammett σ~para~ = -0.27)
  • Forms stable hydrogen bonds via methoxy oxygen with Thr830 in EGFR kinase domain
  • Modulates compound polarity without compromising bioavailability (cLogD~7.4~ = 2.85)
  • Extends biological half-life by impeding cytochrome P450-mediated oxidation at the para-position

Table 2: Electronic and Bioactivity Contributions of Substituents

Pharmacophore ElementElectronic EffectTarget Interaction ProfileBiological Impact
2-Phenyl GroupModerate π-acceptorHydrophobic pocket occupationEnhanced kinase inhibition (IC~50~ ↓ 5.8-fold vs H)
4-Methoxy GroupStrong +R donorHydrogen bond acceptorIncreased DNA gyrase binding (ΔG = -2.3 kcal/mol)
N3-Aryl LinkageConjugation extensionπ-Stacking with aromatic residuesAntiproliferative activity ↑ 32-fold vs alkyl analogues
C4 CarbonylHydrogen bond acceptorActive site anchoringEssential for EGFR TK inhibition (K~d~ = 18 nM)

In antitumor applications, this substitution pattern demonstrates remarkable potency against gastric carcinoma MGC-803 cells (IC~50~ = 0.85 μM) through dual mechanisms: inducing G2/M phase arrest (87% cell accumulation at 1μM) and activating intrinsic apoptosis via Bax/Bcl-2 ratio modulation (4.7-fold increase). The molecular hybridization approach combines the DNA-intercalating capacity of the quinazolinone core with the topoisomerase II inhibition propensity of the para-methoxyaryl group, creating synergistic cytotoxicity. Against microbial targets, these substituents enable potent DNA gyrase inhibition (IC~50~ = 3.19-4.17 μM against E. coli gyrase) through competitive binding at the ATPase domain, with the methoxy group specifically interacting with Asn46 and Asp73 residues in the GyrB subunit [3] [5] [6].

Historical Development of Quinazolinone-Based Therapeutics

The therapeutic evolution of quinazolinones demonstrates continuous scaffold optimization from natural product derivatives to targeted therapeutics:

  • Early Generation (1950s-1980s):
  • Natural product isolation of febrifugine (dichroine B) from Dichroa febrifuga
  • Development of simple 2-methyl-3-phenylquinazolin-4-ones as anticonvulsants and antihypertensives
  • Empirical structure-activity exploration without target identification

  • First-Generation Targeted Agents (1990s-2010s):

  • FDA approval of EGFR inhibitors: Gefitinib (2003), Erlotinib (2004), and Lapatinib (2007)
  • Rational design of 4-anilinoquinazolines as ATP-competitive kinase inhibitors
  • Discovery of quinazolinone DNA gyrase inhibitors (e.g., compound I with MIC = 0.016–0.125 μg/mL)

  • Contemporary Innovations (2020-Present):

  • Molecular hybridization strategies: Chalcone-quinazolinone conjugates (e.g., compound 18)
  • Selective B-Raf inhibitors: 3-N-methylquinazoline-4(3H)-one derivatives (IC~50~ = 4 nM)
  • Dual PI3K/B-Raf inhibitors: 4-substituted quinazolines (IC~50~ < 500 nM)

Table 3: Historical Milestones in Quinazolinone Therapeutics

Time PeriodRepresentative AgentTherapeutic ApplicationStructural Innovation
1950-1980Febrifugine analoguesAntimalarial3-(1,2,3,4-Tetrahydroquinazolin-2-yl)piperidines
1990-2010GefitinibEGFR-targeted oncology4-(3'-Chloro-4'-fluoroanilino)-6,7-dimethoxyquinazoline
2010-2020HalofuginoneFibrosis/oncology7-Bromo-6-chloro-3-(3-chloro-4-methoxyphenyl) derivative
2020-Present3-(4-Methoxyphenyl)-2-phenyl derivativesBroad-spectrum oncology/DNA gyrase inhibitionMolecular hybridization with chalcone/pyrazole

The specific compound 3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one represents the current paradigm in quinazolinone development through its multifunctional design. Recent preclinical studies demonstrate its superiority over 5-fluorouracil in xenograft models, reducing tumor volume by 68% without body weight loss – addressing the critical toxicity limitations of earlier chemotherapeutics. The compound's nanomolar potency against MGC-803 gastric cancer cells (0.85 μM) with 32-fold selectivity over normal GES-1 cells exemplifies the therapeutic index improvements achievable through rational substituent optimization. Contemporary synthetic approaches now enable efficient incorporation of diverse pharmacophores at C2 and N3 positions, including hydrazone (4a-f) and pyrazole (5a-d) moieties, significantly expanding the antimicrobial and antitumor profiles beyond first-generation compounds [3] [6] [9].

Properties

CAS Number

37856-17-0

Product Name

4(3H)-Quinazolinone, 3-(4-methoxyphenyl)-2-phenyl-

IUPAC Name

3-(4-methoxyphenyl)-2-phenylquinazolin-4-one

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C21H16N2O2/c1-25-17-13-11-16(12-14-17)23-20(15-7-3-2-4-8-15)22-19-10-6-5-9-18(19)21(23)24/h2-14H,1H3

InChI Key

QCGYQXYRANAOSN-UHFFFAOYSA-N

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.